
Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate is a chemical compound with the molecular formula C12H17NO2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Organic Chemistry
- Building Block : Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate serves as a versatile building block in organic synthesis. It is used to prepare more complex molecules through various reactions such as oxidation, reduction, and substitution.
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
Reduction | Lithium aluminum hydride | Alcohols |
Substitution | Sodium hydride | Various substituted carbamates |
Biological Applications
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be critical in biochemical pathways. Its interaction with enzymes can prevent substrate binding and catalytic activity.
- Protein Labeling : In biological studies, it is employed for protein labeling, aiding in the tracking of proteins within cellular systems.
Medical Research
- Therapeutic Effects : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Studies have shown its efficacy against various cancer cell lines, suggesting its potential as a drug candidate.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of derivatives related to this compound on breast cancer cell lines. The findings indicated significant antiproliferative activity, particularly against triple-negative breast cancer cells.
Industrial Applications
In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance the properties of final products.
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular proteins, leading to changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(methylthio)phenyl)carbamate
- 2,6-di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of both a tert-butyl group and a carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse studies and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H17NO2S. The compound is typically synthesized through the reaction of tert-butyl carbamate with 4-(methylthio)benzaldehyde in the presence of a base like sodium hydride and a solvent such as tetrahydrofuran (THF). This reaction is carried out under controlled conditions to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an enzyme inhibitor, binding to active sites and preventing substrate interactions, which can disrupt various biochemical pathways. Additionally, it can alter cellular signaling and gene expression through interactions with proteins.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that certain derivatives demonstrate potent antiproliferative effects against various cancer cell lines, including breast cancer cells. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 9a | MDA-MB-231 (TNBC) | 3.38 |
Compound 20b | MCF-7 | 3.08 |
Tert-butyl carbamate derivative | MDA-MB-231 | 5.99 |
Enzyme Inhibition
This compound has also been studied for its enzyme inhibition capabilities. It has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are critical targets in Alzheimer's disease therapy. In vitro studies demonstrated that the compound could significantly reduce amyloid beta aggregation, a hallmark of Alzheimer's pathology .
Case Studies
- In Vitro Studies : In a study assessing the protective effects against neurotoxicity induced by amyloid beta peptide, tert-butyl derivatives were shown to reduce oxidative stress markers and inflammation in astrocytes, indicating neuroprotective properties .
- In Vivo Studies : Animal model experiments indicated that certain derivatives could suppress tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylsulfanylphenyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-14(2,3)18-13(17)15-9-12(16)10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQJBYCVLXILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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